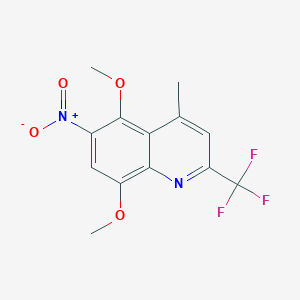
5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline is a synthetic organic compound with the molecular formula C13H11F3N2O4. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amino derivatives of quinoline.
Substitution: Quinoline derivatives with different substituents replacing the trifluoromethyl group.
Scientific Research Applications
5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,8-Dimethoxy-4-methylquinoline: Lacks the nitro and trifluoromethyl groups.
6-Nitroquinoline: Lacks the methoxy and trifluoromethyl groups.
2-(Trifluoromethyl)quinoline: Lacks the methoxy, nitro, and methyl groups.
Uniqueness
5,8-Dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity .
Properties
CAS No. |
52823-94-6 |
|---|---|
Molecular Formula |
C13H11F3N2O4 |
Molecular Weight |
316.23 g/mol |
IUPAC Name |
5,8-dimethoxy-4-methyl-6-nitro-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C13H11F3N2O4/c1-6-4-9(13(14,15)16)17-11-8(21-2)5-7(18(19)20)12(22-3)10(6)11/h4-5H,1-3H3 |
InChI Key |
STTAWAHQGQQOHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=C(C(=C12)OC)[N+](=O)[O-])OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















